ZL0420
概要
説明
ZL0420は、ブロモドメイン含有タンパク質4(BRD4)の強力で選択的な阻害剤であり、ブロモドメインおよびエクストラターミナルドメイン(BET)ファミリーのタンパク質の一部です。 この化合物は、BRD4のブロモドメインに対してナノモルレベルの結合親和性を示し、BRD4 BD1に対してIC50値27nM、BRD4 BD2に対して32nMです 。this compoundは、特にエピジェネティクスと炎症の分野における科学研究において大きな可能性を示しています。
科学的研究の応用
ZL0420 has a wide range of scientific research applications, including:
Epigenetics: this compound is used to study the role of BRD4 in gene regulation and chromatin remodeling.
Cancer Research: This compound is used to investigate the role of BRD4 in cancer progression and to develop targeted therapies for various types of cancer.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting BRD4 and other bromodomain-containing proteins.
作用機序
ZL0420は、BRD4のアセチルリシン結合ポケットに結合することで効果を発揮します。 この相互作用には、アスパラギン140との直接的な重要な水素結合と、水分子を介したチロシン97との間接的な水素結合が含まれます 。 BRD4を阻害することにより、this compoundはBRD4のアセチル化ヒストンへの動員を阻害し、炎症やがんに関与する遺伝子の転写に影響を与えます .
生化学分析
Biochemical Properties
ZL0420 plays a crucial role in biochemical reactions by inhibiting BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound binds to the acetyl-lysine binding pocket of BRD4, forming key interactions with amino acids such as Asn140 and Tyr97 . This inhibition disrupts the recruitment of transcriptional machinery to chromatin, thereby modulating the expression of genes involved in inflammation and immune responses .
Cellular Effects
This compound has been shown to influence various cellular processes. In human small airway epithelial cells, this compound inhibits the expression of innate immune genes such as ISG54, ISG56, IL-8, and Groβ . This compound also reduces airway inflammation in mouse models by blocking the accumulation of neutrophils around airways . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of BRD4 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the acetyl-lysine binding pocket of BRD4. This binding inhibits the interaction between BRD4 and acetylated histones, preventing the recruitment of transcriptional machinery to chromatin . As a result, this compound modulates the expression of genes involved in inflammation and immune responses. The compound’s selective inhibition of BRD4 over other BET family members ensures targeted modulation of specific gene expression pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, while in vivo studies have demonstrated its long-term efficacy in reducing airway inflammation in mouse models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces airway inflammation without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and off-target interactions. Studies have shown that this compound exhibits a dose-dependent inhibition of BRD4 activity, with higher doses resulting in more pronounced effects on gene expression and cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with BRD4. The compound’s inhibition of BRD4 affects the transcriptional regulation of genes involved in metabolic processes . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors associated with BRD4
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to BRD4 and other cellular components . This compound’s distribution within tissues is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its inhibitory effects on BRD4 .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with BRD4 and other cellular components. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles where BRD4 is localized . This subcellular localization is essential for this compound’s activity and function, as it ensures the compound’s effective inhibition of BRD4 and modulation of gene expression .
準備方法
合成経路と反応条件
ZL0420の合成には、重要な中間体の形成と最終的なカップリング反応を含む複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、縮合、環化、精製などの有機反応のシリーズを通じて合成されていることは知られています .
工業生産方法
This compoundの工業生産方法は、一般的に公開されていません。 この化合物は、通常、研究室および特殊な化学製造施設で、高純度と一貫性を確保するために制御された条件下で製造されています .
化学反応の分析
反応の種類
ZL0420は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: この化合物は、還元されて、化学的性質が異なる還元型を生成することができます。
置換: This compoundは、置換反応に関与することができます。この反応では、官能基が他の基に置き換えられます.
一般的な試薬と条件
This compoundを含む反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 温度、圧力、溶媒などの特定の条件は、目的の反応と試薬の性質によって異なります .
生成される主な生成物
This compoundの反応から生成される主な生成物には、その酸化誘導体と還元誘導体、ならびに置換アナログなどがあります。 これらの生成物は、通常、核磁気共鳴(NMR)分光法や質量分析法(MS)などの手法を使用して特徴付けられ、構造が確認されます .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
エピジェネティクス: this compoundは、BRD4が遺伝子調節とクロマチンリモデリングにおいて果たす役割を研究するために使用されています。
炎症: この化合物は、マウスモデルにおける気道炎症の軽減に有効性を示しており、炎症性疾患や潜在的な治療介入を研究するための貴重なツールとなっています.
がん研究: This compoundは、BRD4ががんの進行において果たす役割を調査し、さまざまな種類のがんに対する標的療法を開発するために使用されています.
創薬: この化合物は、BRD4やその他のブロモドメイン含有タンパク質を標的とする新薬開発のためのリード化合物として役立っています.
類似化合物との比較
ZL0420は、(+)-JQ1やRVX-208などの他のBRD4阻害剤と比較されています。 これらの化合物はすべてBRD4を標的としていますが、this compoundは、より高い結合親和性と、関連するBRD2ホモログに対する優れた選択性を持つ、より強力で選択的な化合物です 。類似の化合物には、以下のようなものがあります。
(+)-JQ1: This compoundと比較して選択性が低い、よく知られたBRD4阻害剤.
RVX-208: 結合親和性と選択性のプロファイルが異なる、別のBRD4阻害剤.
CPI203: BRD4に対してIC50値37nMの、効果的なBETブロモドメイン阻害剤.
GSK778塩酸塩: 化学的性質が異なる、BRD4の選択的な阻害剤.
This compoundは、その高い効力と選択性により、科学研究と潜在的な治療応用のための貴重なツールとなっています .
生物活性
ZL0420 is a selective inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) family of proteins. This compound has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. The following sections detail its biological activity, including mechanisms of action, efficacy in various models, and comparative studies with other inhibitors.
BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysines on histones and non-histone proteins, thereby influencing transcriptional processes associated with inflammation and cancer. This compound selectively inhibits BRD4's binding to acetylated lysines, disrupting its interaction with transcription factors such as NF-κB. This inhibition leads to decreased expression of pro-inflammatory cytokines and chemokines, suggesting a potential anti-inflammatory effect .
Efficacy in Inflammatory Models
This compound has been tested in various preclinical models to assess its efficacy in mitigating inflammation and airway remodeling:
- Chronic Airway Remodeling : In a mouse model of TLR3-induced airway remodeling, this compound significantly reduced weight loss and fibrosis compared to non-selective BET inhibitors like JQ1. The compound effectively reversed TLR3-associated airway hyperresponsiveness and improved lung compliance .
- Gene Expression Modulation : Treatment with this compound resulted in substantial reductions in the expression levels of several mesenchymal transition markers. For instance, it reduced the induction of SNAI1 mRNA from 17-fold to less than threefold, highlighting its capability to inhibit the mesenchymal gene-expression program .
Comparative Studies
This compound has been compared with other BRD4 inhibitors to evaluate its specificity and potency:
Study 1: Airway Remodeling Model
In a study assessing chronic airway remodeling induced by TLR3 agonists, this compound was administered alongside control groups receiving either vehicle or non-selective BET inhibitors. The results indicated that this compound not only mitigated weight loss but also significantly decreased collagen deposition as evidenced by histopathological analysis. This was measured using microcomputed tomography (micro-CT) and second harmonic generation microscopy, demonstrating a clear advantage over JQ1 .
Study 2: Cytotoxicity Assessment
To evaluate the safety profile of this compound, human small airway epithelial cells (hSAECs) were treated with varying concentrations of the compound. Flow cytometric analysis revealed no increase in apoptosis or necrosis at concentrations up to 40 μM, indicating that this compound is well tolerated without inducing cytotoxic effects .
特性
IUPAC Name |
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQADUROYWADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。